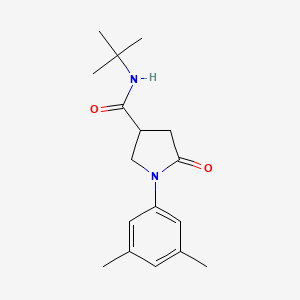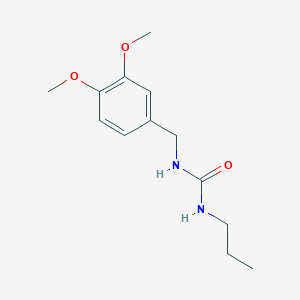
N-(3,4-dimethoxybenzyl)-N'-propylurea
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-N'-propylurea (DMBP) is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. It is a small molecule that belongs to the class of urea derivatives, which have been extensively studied for their diverse biological activities. DMBP exhibits a unique chemical structure that makes it a promising candidate for various therapeutic interventions.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dimethoxybenzyl)-N'-propylurea is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis by activating caspase-dependent pathways. In addition, it has been found to activate various antioxidant and anti-inflammatory pathways in the brain, leading to neuroprotection. This compound also regulates the renin-angiotensin system, which plays a crucial role in cardiovascular function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function and neuroprotection. In addition, this compound has been shown to regulate blood pressure and reduce the risk of atherosclerosis by inhibiting the activity of angiotensin-converting enzyme. This compound also possesses antitumor activity by inhibiting cancer cell proliferation and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxybenzyl)-N'-propylurea has several advantages for laboratory experiments, including its high purity, stability, and ease of synthesis. It is also relatively inexpensive and can be easily obtained from commercial sources. However, this compound has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3,4-dimethoxybenzyl)-N'-propylurea. One area of research is the development of novel analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and diabetes. Furthermore, the development of new drug delivery systems for this compound could enhance its bioavailability and efficacy in vivo. Overall, the study of this compound has significant potential for the development of new therapeutic interventions in various fields of medicine.
Applications De Recherche Scientifique
N-(3,4-dimethoxybenzyl)-N'-propylurea has been studied for its potential pharmacological applications in various fields, including neuroscience, cancer research, and cardiovascular diseases. It has been shown to possess antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cardiovascular function by regulating blood pressure and reducing the risk of atherosclerosis.
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-propylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-4-7-14-13(16)15-9-10-5-6-11(17-2)12(8-10)18-3/h5-6,8H,4,7,9H2,1-3H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZHOPGGRYBYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-ethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4712925.png)
![N-(3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4712936.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4712937.png)

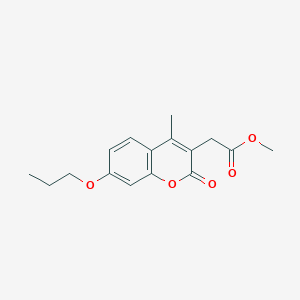
![2-[butyryl(methyl)amino]benzoic acid](/img/structure/B4712955.png)
![N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4712957.png)
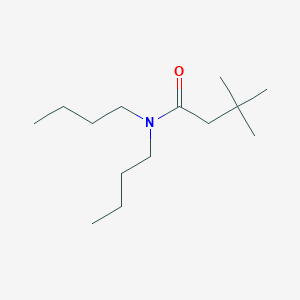
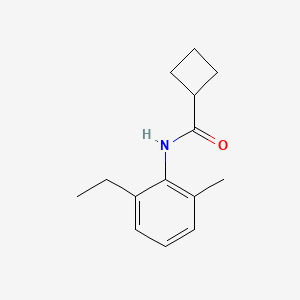
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(mesitylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4712981.png)
![methyl 2-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4712984.png)
